3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride
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Overview
Description
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a chlorophenyl group, a trifluoromethyl group, and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of Substituents: The chlorophenyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The chlorophenyl and trifluoromethyl groups can participate in further electrophilic aromatic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenyl and trifluoromethyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophene: Lacks the carbonyl chloride group.
3-(4-Chlorophenyl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
2-(Trifluoromethyl)thiophene-3-carbonyl chloride: Lacks the chlorophenyl group.
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-(trifluoromethyl)thiophene-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F3OS/c13-7-3-1-6(2-4-7)8-5-9(11(14)18)19-10(8)12(15,16)17/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGPRQIGXFKQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=C2)C(=O)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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